Boc-(S)-3-Amino-5-hexynoic acid
Description
Boc-(S)-3-Amino-5-hexynoic acid (CAS: 82448-92-8) is a chiral, Boc-protected amino acid derivative featuring a six-carbon backbone with a triple bond (yne) at position 5 and a tert-butyloxycarbonyl (Boc)-protected amine at position 3 in the (S)-configuration . Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 243.26 g/mol. The compound is primarily used in peptide synthesis, particularly for constructing β-peptides and carba-peptides, where the triple bond introduces rigidity to influence secondary structure formation . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during coupling steps .
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLAJLEZVWLOV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-47-9 | |
| Record name | (S)-3-(Boc-amino)-5-hexynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Boc-(S)-3-Amino-5-methylhexanoic Acid
- Molecular Formula: C₁₂H₂₃NO₅
- Molecular Weight : 261.32 g/mol
- CAS : 2761526 (PubChem CID)
- Structural Features : A methyl group at position 5 instead of a triple bond. The Boc-protected amine at C3 and (S)-stereochemistry are retained.
- Its flexible chain contrasts with the rigidity imparted by the triple bond in Boc-(S)-3-Amino-5-hexynoic acid .
Boc-(R)-3-Amino-5-hexynoic Acid
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight : ~243.26 g/mol
- CAS : 332064-91-2
- Structural Features : Enantiomer of the target compound, with (R)-configuration at C3.
- Applications : Serves as a chiral counterpart for studying stereochemical effects in peptide-receptor interactions. Differences in biological activity may arise due to enantioselectivity .
Boc-Amino-oxyacetic Acid
- Molecular Formula: C₇H₁₃NO₅
- Molecular Weight : 191.18 g/mol
- CAS: 42989-85-5 (mono-Boc), 293302-31-5 (bis-Boc)
- Structural Features: Shorter acetic acid backbone with a Boc-protected aminooxy (-ONH₂) group.
- Applications: Enables bioconjugation via oxime ligation with aldehydes/ketones, contrasting with backbone incorporation in peptide synthesis. The aminooxy group offers orthogonal reactivity .
Boc-(3S,4S,5S)-4-Amino-3-hydroxy-5-methyl-heptanoic Acid DCHA
- Molecular Formula: C₁₈H₃₅NO₅ (acid part)
- Molecular Weight : 348.39 g/mol (acid), 204199-26-8 (DCHA salt)
- Structural Features: Extended heptanoic acid chain with hydroxyl (C3), methyl (C5), and Boc-protected amine (C4). Dicyclohexylammonium (DCHA) salt improves crystallinity.
- Applications : Used in specialized peptide synthesis for its polar hydroxyl group and salt-enhanced solubility .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
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